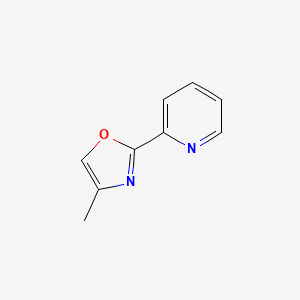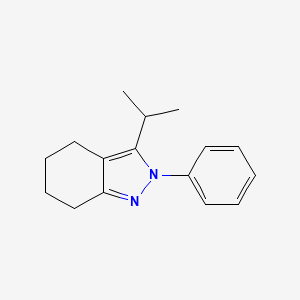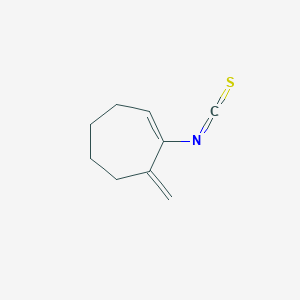
1-Isothiocyanato-7-methylidenecyclohept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isothiocyanato-7-methylidenecyclohept-1-ene: is a chemical compound with a unique structure that includes an isothiocyanate group and a methylidene group attached to a cycloheptene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isothiocyanato-7-methylidenecyclohept-1-ene typically involves the reaction of a suitable precursor with a reagent that introduces the isothiocyanate group. One common method is the reaction of a cycloheptene derivative with thiophosgene (CSCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Isothiocyanato-7-methylidenecyclohept-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like primary amines or alcohols can react with the isothiocyanate group under mild conditions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thioureas or carbamates, depending on the nucleophile used.
Applications De Recherche Scientifique
1-Isothiocyanato-7-methylidenecyclohept-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 1-Isothiocyanato-7-methylidenecyclohept-1-ene involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows the compound to modify the function of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-Isothiocyanato-7-methylidenecyclohept-1-ene can be compared with other isothiocyanate-containing compounds, such as:
1-Isothiocyanato-7-(methylthio)heptane: Similar structure but with a different side chain.
1-Isothiocyanato-7-(methylsulfinyl)heptane: Contains a sulfinyl group instead of a methylidene group.
Heptane, 1-isothiocyanato-: A simpler structure with a straight-chain alkyl group.
The uniqueness of this compound lies in its cycloheptene ring and the presence of both an isothiocyanate and a methylidene group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
92639-91-3 |
|---|---|
Formule moléculaire |
C9H11NS |
Poids moléculaire |
165.26 g/mol |
Nom IUPAC |
1-isothiocyanato-7-methylidenecycloheptene |
InChI |
InChI=1S/C9H11NS/c1-8-5-3-2-4-6-9(8)10-7-11/h6H,1-5H2 |
Clé InChI |
BTVSWRKOOREDGP-UHFFFAOYSA-N |
SMILES canonique |
C=C1CCCCC=C1N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


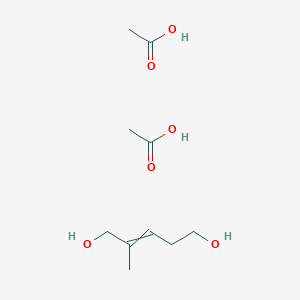
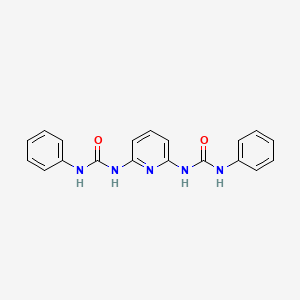

![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
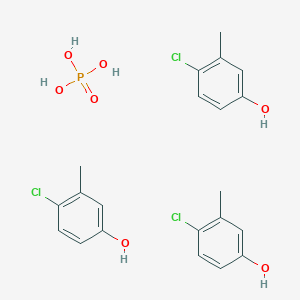
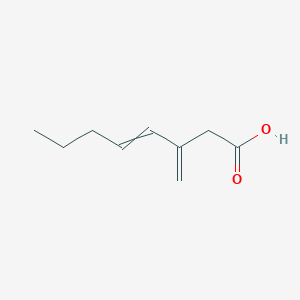
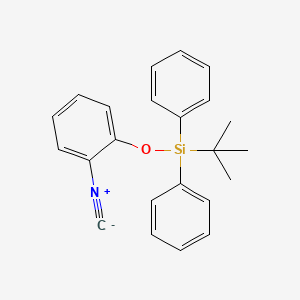
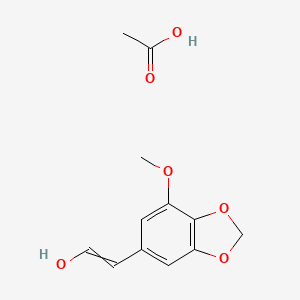

![N~1~-[(Quinolin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14358803.png)
